molecular formula C14H13IN2O2 B313734 N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide

N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide

Katalognummer: B313734
Molekulargewicht: 368.17 g/mol
InChI-Schlüssel: UXIVTPIQVXUUPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide is an organic compound with the molecular formula C14H13IN2O2 It is characterized by the presence of an iodine atom attached to a furan ring, which is further connected to a phenyl ring through a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide typically involves a multi-step process. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

    Substitution: The nitro group is replaced with an amino group through a reduction process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide involves its interaction with specific molecular targets. The iodine atom and the furan ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-{[(5-iodo-2-furyl)methylene]amino}phenyl)acetamide
  • N-(4-{[(5-iodo-2-furyl)methylene]amino}phenyl)butanamide

Uniqueness

N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide is unique due to its specific structural features, such as the presence of the iodine atom and the furan ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H13IN2O2

Molekulargewicht

368.17 g/mol

IUPAC-Name

N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide

InChI

InChI=1S/C14H13IN2O2/c1-2-14(18)17-11-5-3-10(4-6-11)16-9-12-7-8-13(15)19-12/h3-9H,2H2,1H3,(H,17,18)

InChI-Schlüssel

UXIVTPIQVXUUPC-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(O2)I

Kanonische SMILES

CCC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(O2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.